molecular formula C19H21NO5S B281404 4-[Acetyl(mesitylsulfonyl)amino]phenyl acetate

4-[Acetyl(mesitylsulfonyl)amino]phenyl acetate

Cat. No. B281404
M. Wt: 375.4 g/mol
InChI Key: COOSWMSTFOKVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Acetyl(mesitylsulfonyl)amino]phenyl acetate, also known as mesitylsulfonyl acetyl-para-aminophenol (MSAP), is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. In

Scientific Research Applications

MSAP has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, MSAP has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. MSAP has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. In addition, MSAP has been used as a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of MSAP involves its interaction with COX-2, which is responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. MSAP inhibits the activity of COX-2 by binding to its active site, thereby preventing the production of prostaglandins. This results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
MSAP has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that MSAP inhibits the activity of COX-2 in a dose-dependent manner. In addition, MSAP has been shown to induce apoptosis in cancer cells by activating caspase-3, an enzyme that plays a crucial role in programmed cell death. MSAP has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

MSAP offers several advantages for lab experiments. It is easy to synthesize and is readily available in large quantities. MSAP is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, MSAP has some limitations. It is highly reactive and can react with other compounds, leading to the formation of unwanted byproducts. In addition, MSAP can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

For research on MSAP include the development of MSAP-based drugs, the synthesis of new MSAP derivatives, and the exploration of its potential applications in materials science and nanotechnology.

Synthesis Methods

The synthesis of MSAP involves the reaction of 4-[Acetyl(mesitylsulfonyl)amino]phenyl acetatenyl chloride with 4-aminophenol in the presence of sodium hydroxide. This reaction results in the formation of 4-[Acetyl(mesitylsulfonyl)amino]phenyl acetatenyl para-aminophenol (MSAP-OH), which is then acetylated using acetic anhydride to produce MSAP.

properties

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

[4-[acetyl-(2,4,6-trimethylphenyl)sulfonylamino]phenyl] acetate

InChI

InChI=1S/C19H21NO5S/c1-12-10-13(2)19(14(3)11-12)26(23,24)20(15(4)21)17-6-8-18(9-7-17)25-16(5)22/h6-11H,1-5H3

InChI Key

COOSWMSTFOKVDM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C)C

Origin of Product

United States

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